ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate
Overview
Description
Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "EICA" and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of EICA involves its interaction with various enzymes and receptors. EICA has been shown to inhibit the activity of enzymes that are involved in the proliferation of cancer cells, such as thymidylate synthase and dihydrofolate reductase. EICA has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine.
Biochemical and Physiological Effects
EICA has been shown to have various biochemical and physiological effects. EICA has been shown to inhibit the growth of cancer cells by inducing apoptosis. EICA has also been shown to inhibit the activity of enzymes that are involved in the proliferation of cancer cells. Inhibition of acetylcholinesterase by EICA can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using EICA in lab experiments is its high yield during synthesis. EICA has also been shown to have potent inhibitory activity against enzymes that are involved in cancer cell proliferation and acetylcholinesterase activity. However, one of the limitations of using EICA in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration of EICA for use in lab experiments.
Future Directions
There are several future directions for the study of EICA. One of the future directions is the investigation of its potential applications in the field of neuroscience. EICA has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. Further studies are needed to determine the potential use of EICA in the treatment of cognitive disorders such as Alzheimer's disease.
Another future direction is the investigation of the potential use of EICA in combination with other anticancer drugs. EICA has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation. Further studies are needed to determine the potential use of EICA in combination with other drugs to improve the efficacy of cancer treatment.
Conclusion
In conclusion, EICA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EICA has been synthesized using different methods and has been extensively studied for its potential applications in cancer research and neuroscience. EICA has been shown to have potent inhibitory activity against enzymes that are involved in cancer cell proliferation and acetylcholinesterase activity. Further studies are needed to determine the safe concentration of EICA for use in lab experiments and its potential applications in various fields.
Scientific Research Applications
EICA has been extensively studied for its potential applications in various fields. One of the significant applications of EICA is in the field of cancer research. EICA has been shown to inhibit the growth of cancer cells by inducing apoptosis. EICA has also been shown to inhibit the activity of enzymes that are involved in the proliferation of cancer cells.
EICA has also been studied for its potential applications in the field of neuroscience. EICA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various functions, including memory, learning, and attention. Inhibition of acetylcholinesterase by EICA can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
ethyl 2-oxo-2-[2-(propan-2-ylcarbamoyl)anilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-20-14(19)13(18)16-11-8-6-5-7-10(11)12(17)15-9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMAIROFLYALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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